N-(1,1-Diphenylethyl)naphthalene-1-carboxamide

Description

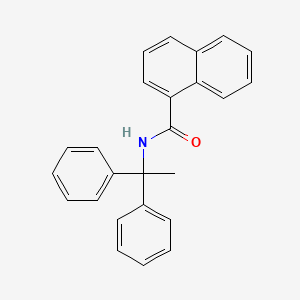

N-(1,1-Diphenylethyl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative characterized by a 1,1-diphenylethyl substituent on the amide nitrogen. The diphenylethyl group introduces significant steric bulk and lipophilicity, which may influence solubility, bioavailability, and interactions with biological targets .

Properties

CAS No. |

920300-12-5 |

|---|---|

Molecular Formula |

C25H21NO |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1,1-diphenylethyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C25H21NO/c1-25(20-13-4-2-5-14-20,21-15-6-3-7-16-21)26-24(27)23-18-10-12-19-11-8-9-17-22(19)23/h2-18H,1H3,(H,26,27) |

InChI Key |

QRMSDIPIRCEDQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Diphenylethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 1,1-diphenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Diphenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or the diphenylethyl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted naphthalene or diphenylethyl derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research has demonstrated that various naphthalene-1-carboxamide derivatives exhibit significant antimicrobial properties. For instance, studies on substituted naphthalene-2-carboxamides revealed that compounds with specific substituents showed enhanced activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . The structure-activity relationship indicates that the lipophilicity and electronic properties of the substituents play a crucial role in their biological efficacy.

Table 1: Antimicrobial Activity of Naphthalene-1-Carboxamide Derivatives

| Compound Name | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| N-(2-Hydroxyphenyl)naphthalene-2-carboxamide | Yes | 16.3 |

| N-benzyl-2-naphthamide | Yes | 7.5 |

| N-cyclohexylquinoline-2-carboxamide | Yes | 12.0 |

Pharmaceutical Applications

Drug Design and Development

N-(1,1-Diphenylethyl)naphthalene-1-carboxamide has potential as a lead compound in drug design due to its unique structural features that can be modified to enhance pharmacological properties. The compound's ability to inhibit specific biological targets makes it a candidate for further development in treating diseases such as cancer and bacterial infections.

Case Study: Development of Anticancer Agents

A study focused on synthesizing various naphthalene derivatives, including this compound, demonstrated promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity . The findings suggest that structural modifications could optimize their effectiveness as anticancer agents.

Material Science Applications

Polymer Chemistry

Naphthalene-based compounds are also utilized in polymer chemistry for their ability to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Table 2: Properties of Polymers Modified with Naphthalene Derivatives

| Polymer Type | Modification Type | Property Improvement |

|---|---|---|

| Polycarbonate | Naphthalene incorporation | Increased thermal stability |

| Polyethylene terephthalate | Naphthalene modification | Enhanced mechanical strength |

Mechanism of Action

The mechanism of action of N-(1,1-Diphenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects

N-Phenyl Derivatives :

- Electron-Withdrawing Groups (EWGs) : Compounds like N-(3-bromophenyl)naphthalene-1-carboxamide (6b) and N-(4-trifluoromethylphenyl)naphthalene-1-carboxamide (7c) exhibit higher melting points (152°C and 193°C, respectively) due to increased polarity from EWGs. These groups also enhance antimycobacterial activity by modulating electronic properties .

- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (e.g., N-(2-methoxyphenyl)naphthalene-1-carboxamide, 2a) show improved antimycobacterial activity (2-fold higher than rifampicin) but reduced aqueous solubility .

N-Diphenylethyl Analogs :

- The 2,2-diphenylethyl-substituted benzamide (N-(2,2-diphenylethyl)-4-nitrobenzamide) was synthesized via solvent-free ball milling, highlighting eco-friendly methods applicable to bulky substituents . The 1,1-diphenylethyl variant in the target compound would likely require similar strategies to manage steric hindrance during synthesis.

Antimicrobial and Antimycobacterial Activity

N-Phenyl Derivatives :

- Methoxy and methyl substituents (e.g., 2a, 3c) showed 2–3-fold higher antimycobacterial activity than rifampicin, correlating with optimized lipophilicity (log k values ~3.5–4.0) .

- Nitro-substituted analogs (e.g., N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide, 2) exhibited moderate antibacterial activity with low cytotoxicity .

- This trade-off could limit systemic bioavailability but improve local action .

Physicochemical and Analytical Data

Biological Activity

N-(1,1-Diphenylethyl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

This structure features a naphthalene core substituted with a diphenylethyl group and a carboxamide functional group, which is critical for its biological activity.

Biological Activity Overview

This compound has demonstrated various biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail specific findings related to its efficacy against different biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against several mycobacterial species, showing significant activity compared to standard treatment options.

Efficacy Against Mycobacteria

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to established antimycobacterial drugs such as isoniazid and ethambutol.

- Cell Viability : In vitro assays indicated that this compound had minimal toxicity against human cell lines (THP-1) while effectively inhibiting mycobacterial growth .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects.

- Cyclooxygenase (COX) Inhibition : Studies reported that this compound inhibits COX enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were found to be within a therapeutically relevant range .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Substituent | Activity | Comments |

|---|---|---|

| Diphenylethyl group | Enhances lipophilicity | Improves membrane penetration |

| Naphthalene core | Essential for activity | Provides structural stability |

| Carboxamide functionality | Critical for binding | Influences interaction with biological targets |

Case Studies

Several case studies have explored the compound's potential in treating infections caused by resistant strains of bacteria.

Case Study 1: Tuberculosis

A study investigated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results showed that the compound significantly reduced bacterial load in vitro and in animal models .

Case Study 2: Inflammatory Diseases

In another study focusing on inflammatory diseases, the compound was tested in models of arthritis. It demonstrated reduced inflammation markers and improved clinical scores compared to control groups, suggesting its potential therapeutic use in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.